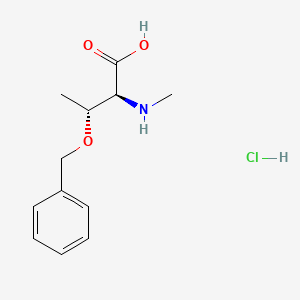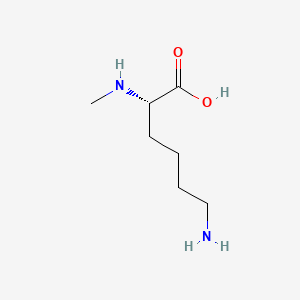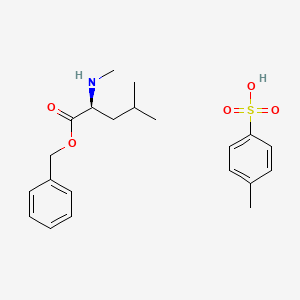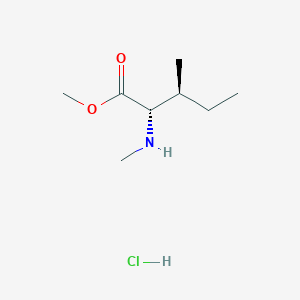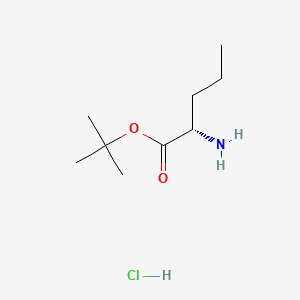
L-正缬氨酸叔丁酯盐酸盐
描述
L-Norvaline t-butyl ester hydrochloride: is a chemical compound with the molecular formula C9H20ClNO2 and a molecular weight of 209.71 g/mol . It is a white crystalline solid with low solubility and stability . This compound is often used as a chiral resolution reagent in the synthesis of chiral drugs and organic compounds due to its good chiral selectivity .
科学研究应用
L-Norvaline t-butyl ester hydrochloride has several scientific research applications, including:
Chemistry: It is used as a chiral resolution reagent in the synthesis of chiral drugs and organic compounds.
Biology: The compound is used in the study of amino acid metabolism and enzyme kinetics.
Medicine: It has potential therapeutic applications due to its role in the synthesis of chiral drugs.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
作用机制
Mode of Action
It’s known that tert-butyl esters are often used as protecting groups in organic synthesis . They can be removed under acidic conditions, which might be a part of the compound’s interaction with its targets .
Biochemical Pathways
It’s known that norvaline, a related compound, has been reported as a natural component of an antifungal peptide isolated from bacillus subtilis .
Result of Action
Norvaline, a related compound, has shown potential activity by reversing cognitive decline and synaptic loss in a murine model of alzheimer’s disease .
生化分析
Biochemical Properties
L-Norvaline t-butyl ester hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with enzymes such as aminoacyl-tRNA synthetases, which are crucial for the incorporation of amino acids into proteins. The compound also interacts with various proteins and other biomolecules, influencing their structure and function. These interactions are primarily based on the compound’s ability to form hydrogen bonds and ionic interactions with the active sites of enzymes and binding pockets of proteins .
Cellular Effects
L-Norvaline t-butyl ester hydrochloride has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can enhance the production of nitric oxide (NO) by inhibiting the enzyme arginase, leading to increased levels of arginine and subsequently NO. This, in turn, affects cell signaling pathways related to vasodilation and blood flow . Additionally, L-Norvaline t-butyl ester hydrochloride can impact gene expression by altering the transcriptional activity of certain genes involved in metabolic processes .
Molecular Mechanism
The molecular mechanism of action of L-Norvaline t-butyl ester hydrochloride involves its interaction with specific biomolecules. The compound binds to the active sites of enzymes, such as arginase, and inhibits their activity. This inhibition leads to an increase in the availability of arginine, which is a precursor for the synthesis of nitric oxide. The increased nitric oxide levels then modulate various cellular functions, including vasodilation and immune responses . Additionally, L-Norvaline t-butyl ester hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Norvaline t-butyl ester hydrochloride can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of nitric oxide production and gene expression . The stability and efficacy of the compound may decrease over time, necessitating proper storage and handling to maintain its activity .
Dosage Effects in Animal Models
The effects of L-Norvaline t-butyl ester hydrochloride vary with different dosages in animal models. At low doses, the compound can enhance nitric oxide production and improve blood flow, leading to better cardiovascular health and muscle function . At high doses, the compound may exhibit toxic or adverse effects, such as oxidative stress and cellular damage . It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential side effects.
Metabolic Pathways
L-Norvaline t-butyl ester hydrochloride is involved in several metabolic pathways, particularly those related to amino acid metabolism. The compound interacts with enzymes such as arginase and nitric oxide synthase, influencing the production of nitric oxide and other metabolites . These interactions can affect metabolic flux and the levels of various metabolites, ultimately impacting cellular function and overall metabolism .
Transport and Distribution
Within cells and tissues, L-Norvaline t-butyl ester hydrochloride is transported and distributed through specific transporters and binding proteins. The compound can be taken up by cells via amino acid transporters and then distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function, affecting processes such as nitric oxide production and gene expression .
Subcellular Localization
The subcellular localization of L-Norvaline t-butyl ester hydrochloride is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the cytoplasm or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes . This localization is essential for the compound’s ability to modulate cellular functions and biochemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of L-Norvaline t-butyl ester hydrochloride is generally accomplished by reacting L-Norvaline t-butyl ester with hydrochloric acid . The reaction conditions typically involve a controlled environment to ensure the purity and yield of the product. The process can be summarized as follows:
Reactants: L-Norvaline t-butyl ester and hydrochloric acid.
Reaction Conditions: The reaction is carried out in a laboratory setting with controlled temperature and pressure to optimize the yield.
Product Isolation: The product is isolated by crystallization and purified by recrystallization techniques.
Industrial Production Methods: Industrial production methods for L-Norvaline t-butyl ester hydrochloride involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce larger quantities while maintaining the purity and quality of the compound .
化学反应分析
Types of Reactions: L-Norvaline t-butyl ester hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the t-butyl ester group is replaced by other functional groups.
Hydrolysis: The ester group can be hydrolyzed to produce L-Norvaline and t-butanol.
Common Reagents and Conditions:
Nucleophilic Reagents: Common nucleophiles such as amines and alcohols are used in substitution reactions.
Hydrolysis Conditions: Acidic or basic conditions are used to hydrolyze the ester group.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of L-Norvaline can be formed.
Hydrolysis Products: L-Norvaline and t-butanol are the major products of hydrolysis.
相似化合物的比较
- L-Valine t-butyl ester hydrochloride
- L-Leucine t-butyl ester hydrochloride
- L-Glutamic acid 1-tert-Butyl ester hydrochloride
Comparison: L-Norvaline t-butyl ester hydrochloride is unique due to its specific structure and chiral selectivity, which makes it particularly useful in the synthesis of chiral drugs . Compared to similar compounds, it offers distinct advantages in terms of selectivity and efficiency in chiral resolution processes .
属性
IUPAC Name |
tert-butyl (2S)-2-aminopentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-5-6-7(10)8(11)12-9(2,3)4;/h7H,5-6,10H2,1-4H3;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHANSSYWITJHA-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659612 | |
| Record name | tert-Butyl L-norvalinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119483-47-5 | |
| Record name | L-Norvaline, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119483-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl L-norvalinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (2S)-2-aminopentanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




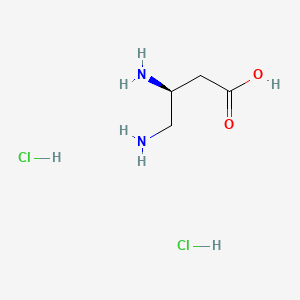
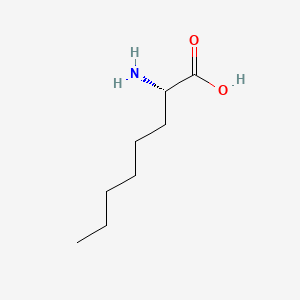
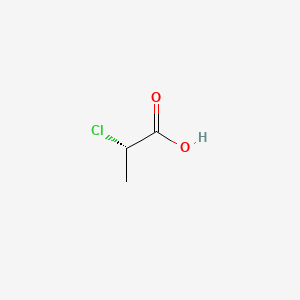
![1-[(4-Phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B612942.png)
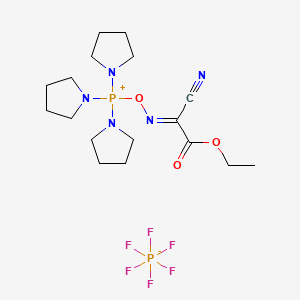
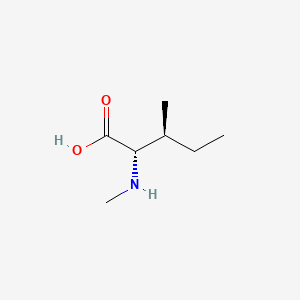
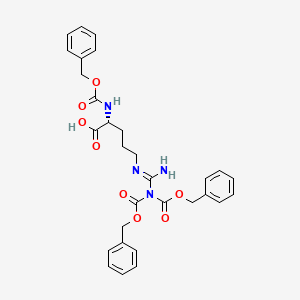
![N-cyclohexylcyclohexanamine;(2S)-4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid](/img/structure/B612951.png)
